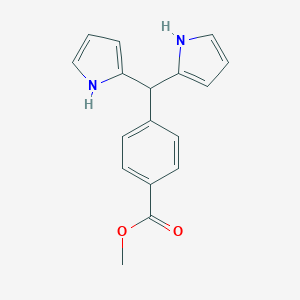
5-(4-Carboxymethylphenyl)dipyrromethane (under argon)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(4-Carboxymethylphenyl)dipyrromethane (under argon) is a pyrrole building block used for porphyrin synthesis . It has a molecular weight of 280.32 and a molecular formula of C17H16N2O2 .
Synthesis Analysis
The synthesis of 5-(4-Carboxymethylphenyl)dipyrromethane involves the condensation of 4-methylbenzylaldehyde with a large excess of pyrrole (1:48 aldehyde/pyrrole mol ratio), catalyzed by trifluoroacetic acid at room temperature . This process yields meso-(4-methylphenyl) dipyrromethane . The 5-(4-carboxymethylphenyl)-10,15,20-tris(4-methylphenyl) porphyrin (ester-porphyrin) is then synthesized by the acid-catalyzed condensation of a binary benzaldehyde mixture and meso-(4-methylphenyl) dipyrromethane .Chemical Reactions Analysis
The chemical reactions involving 5-(4-Carboxymethylphenyl)dipyrromethane primarily relate to its role as a building block for porphyrin synthesis . The formation of complex produces changes mainly in the free-base porphyrin characteristic absorption Q-bands and in the fluorescence quantum yields .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(4-Carboxymethylphenyl)dipyrromethane include a molecular weight of 280.32 and a molecular formula of C17H16N2O2 . More specific properties such as melting point, boiling point, solubility, and spectral properties would require additional resources or experimental data.Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 4-[bis(1H-pyrrol-2-yl)methyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-17(20)13-8-6-12(7-9-13)16(14-4-2-10-18-14)15-5-3-11-19-15/h2-11,16,18-19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQPCUGJFLINEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Carboxymethylphenyl)dipyrromethane (under argon) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



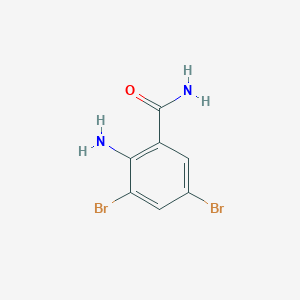
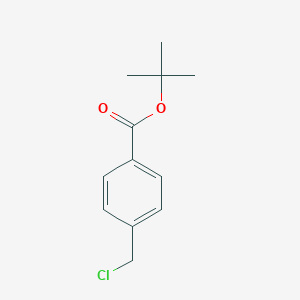



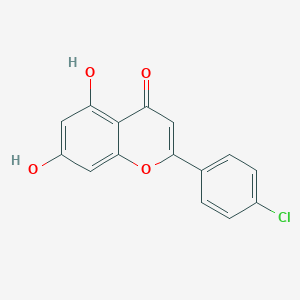




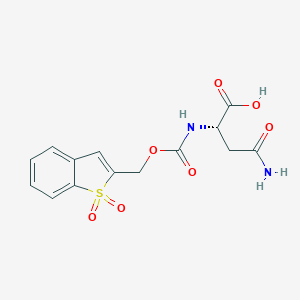
![7-Amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B176827.png)